Thiazolylacetyl glycine oxime
CAS No.: 178949-03-6
Cat. No.: VC0193775
Molecular Formula: C7H8N4O4S
Molecular Weight: 244.23 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 178949-03-6 |
|---|---|
| Molecular Formula | C7H8N4O4S |
| Molecular Weight | 244.23 g/mol |
| IUPAC Name | 2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid |
| Standard InChI | InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
| Standard InChI Key | JFHNSSMBYZTXNM-VZUCSPMQSA-N |
| Isomeric SMILES | C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O |
| SMILES | C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
| Canonical SMILES | C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O |
Introduction
Chemical Structure and Properties
Molecular Identity and Nomenclature
Thiazolylacetyl glycine oxime is identified by the CAS number 178949-03-6 and has the molecular formula C₇H₈N₄O₄S with a molecular weight of 244.23 g/mol . The IUPAC name for this compound is 2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid, though it is also known by several synonyms including Cefdinir Impurity 8, Cefdinir USP Impurity A, and Thiazolylacetylglycine Oxime .
Physical and Chemical Properties
The physical and chemical properties of Thiazolylacetyl glycine oxime are summarized in Table 1 below:
| Property | Value |
|---|---|
| Molecular Formula | C₇H₈N₄O₄S |
| Molecular Weight | 244.23 g/mol |
| Physical State | Solid |
| Color | White |
| Melting Point | >228°C (decomposition) |
| Density | 1.85±0.1 g/cm³ (Predicted) |
| Solubility | Slightly soluble in aqueous acid, slightly soluble in DMSO when heated |
| pKa | 3.69±0.10 (Predicted) |
| InChI | InChI=1S/C7H8N4O4S/c8-7-10-3(2-16-7)5(11-15)6(14)9-1-4(12)13/h2,15H,1H2,(H2,8,10)(H,9,14)(H,12,13)/b11-5+ |
| InChI Key | JFHNSSMBYZTXNM-VZUCSPMQSA-N |
Table 1: Physical and Chemical Properties of Thiazolylacetyl Glycine Oxime
Structural Features
The structure of Thiazolylacetyl glycine oxime includes several key functional groups that contribute to its chemical behavior and biological significance. The compound contains a thiazole ring with an amino group at position 2, which is a common structural feature in many cephalosporin antibiotics. The oxime group (-C=N-OH) provides unique reactivity patterns, while the glycine moiety contributes to the compound's solubility and hydrogen bonding capabilities .
The canonical SMILES representation of the compound is C1=C(N=C(S1)N)C(=NO)C(=O)NCC(=O)O, with the isomeric SMILES being C1=C(N=C(S1)N)/C(=N\O)/C(=O)NCC(=O)O, which specifically denotes the Z-configuration of the oxime group .
Synthesis and Production Methods
Synthetic Routes
The synthesis of Thiazolylacetyl glycine oxime involves multiple chemical reactions that must be carefully controlled to ensure high purity of the final product. While specific synthetic routes may vary, common approaches involve the reaction of glycine derivatives with thiazole-containing precursors under controlled conditions .
Analytical Methods and Characterization
Spectroscopic Identification
The characterization of Thiazolylacetyl glycine oxime typically involves a combination of spectroscopic techniques including:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly 1H NMR, which provides information about the hydrogen environments in the molecule and helps confirm its structure .
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Mass Spectrometry (MS): Used to determine the molecular weight and fragmentation pattern of the compound, providing additional structural confirmation .
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Infrared Spectroscopy (IR): Helps identify functional groups present in the molecule, such as the oxime, amide, and carboxylic acid groups.
Chromatographic Analysis
High-performance liquid chromatography (HPLC) is the preferred method for quantitative analysis of Thiazolylacetyl glycine oxime, particularly in the context of impurity profiling for cefdinir. The technique allows for the separation, identification, and quantification of the compound with high precision, making it invaluable for quality control applications in pharmaceutical manufacturing .
Ultra-performance liquid chromatography (UPLC) coupled with mass spectrometry offers even greater resolution and sensitivity for the analysis of Thiazolylacetyl glycine oxime, particularly when dealing with complex pharmaceutical formulations where multiple impurities may be present .
Role in Pharmaceutical Research and Quality Control
Significance in Cefdinir Production
Thiazolylacetyl glycine oxime is primarily recognized for its importance as an impurity in the production of cefdinir, a third-generation cephalosporin antibiotic. Cefdinir exhibits broad-spectrum antibacterial activity against both gram-positive and gram-negative bacteria and is used to treat various infections including respiratory tract infections and skin infections .
The presence of Thiazolylacetyl glycine oxime as an impurity in cefdinir formulations must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product. Regulatory guidelines specify acceptable limits for such impurities, necessitating reliable analytical methods for their detection and quantification .
Application as Reference Standard
Biological Activity and Pharmacological Properties
Mechanism of Action
While Thiazolylacetyl glycine oxime itself is primarily studied as an impurity rather than an active pharmaceutical ingredient, its structural relationship to cefdinir suggests potential for biological activity. The compound contains a thiazole ring and an oxime group, which are structural features found in many biologically active molecules .
Structure-Activity Relationships
The structural features of Thiazolylacetyl glycine oxime, particularly the thiazole ring and oxime group, contribute to its potential biological properties. The thiazole ring is a common motif in many antibiotics, including cephalosporins, and plays a role in their antimicrobial activity by facilitating binding to bacterial target proteins .
The oxime group (-C=N-OH) found in Thiazolylacetyl glycine oxime is also present in various bioactive compounds and can participate in hydrogen bonding interactions with biological targets. In the context of oxime research, compounds containing this functional group have been investigated for various applications, including as reactivators of inhibited enzymes such as acetylcholinesterase and butyrylcholinesterase .
Related Compounds and Comparative Analysis
Comparison with Other Cefdinir Impurities
Thiazolylacetyl glycine oxime is one of several impurities associated with cefdinir production and formulation. Other known impurities include Thiazolylacetyl glycine oxime hydrate (also known as Thiazolylacetyl glycine oxime acetal), which has the CAS number 178422-40-7 and molecular formula C₇H₁₀N₄O₄S .
Table 2 compares Thiazolylacetyl glycine oxime with its related compound, Thiazolylacetyl glycine oxime hydrate:
| Property | Thiazolylacetyl Glycine Oxime | Thiazolylacetyl Glycine Oxime Hydrate |
|---|---|---|
| CAS Number | 178949-03-6 | 178422-40-7 |
| Molecular Formula | C₇H₈N₄O₄S | C₇H₁₀N₄O₄S |
| Molecular Weight | 244.23 g/mol | 246.25 g/mol |
| IUPAC Name | 2-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]acetic acid | (Z)-2-(2-Aminothiazol-4-yl)-N-(2,2-dihydroxyethyl)-2-(hydroxyimino)acetamide |
| Structural Difference | Contains free carboxylic acid group | Contains a hydrated form of the carboxylic acid |
| Role | Cefdinir USP Impurity A | Cefdinir USP Impurity B |
Table 2: Comparison of Thiazolylacetyl Glycine Oxime and Thiazolylacetyl Glycine Oxime Hydrate
Relationship to Cefdinir
Cefdinir (CAS: 91832-40-5) is a third-generation cephalosporin antibiotic with the molecular formula C₁₄H₁₃N₅O₅S₂ and a molecular weight of 395.4 g/mol. Structurally, Thiazolylacetyl glycine oxime represents a fragment of the cefdinir molecule, specifically the side chain portion that includes the thiazole ring and oxime functionality .
Understanding the structural relationship between Thiazolylacetyl glycine oxime and cefdinir is important for elucidating the formation pathways of this impurity during cefdinir synthesis and for developing strategies to minimize its occurrence in the final product .
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